7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride
Description
7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is a fluorinated benzoxazine derivative featuring a bicyclic structure comprising a benzene ring fused with a 1,4-oxazine ring. The fluorine atom at the 7th position introduces electron-withdrawing effects, influencing reactivity and physicochemical properties. The hydrochloride salt enhances solubility for pharmacological applications. This compound is part of a broader class of 3,4-dihydro-2H-benzo[b][1,4]oxazines, which are recognized for their roles in drug discovery due to their structural similarity to bioactive molecules .
Properties
IUPAC Name |
7-fluoro-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO.ClH/c9-6-1-2-7-8(5-6)11-4-3-10-7;/h1-2,5,10H,3-4H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSRZBBSYSLYBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(N1)C=CC(=C2)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Intermediate Synthesis
A widely reported method begins with substituted nitroaromatic precursors. For example, methyl (2-fluoro-6-nitrophenoxy)acetate serves as a starting material, undergoing nitro reduction followed by cyclization.
Reaction Steps:
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Nitro Reduction: Iron powder in acetic acid reduces the nitro group to an amine at room temperature, yielding 2-fluoro-6-aminophenoxy acetate .
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Cyclization: The amine intermediate spontaneously cyclizes under basic conditions to form the benzoxazine ring.
Conditions and Yields:
Hydrochloride Salt Formation
The free base 7-fluoro-3,4-dihydro-2H-benzo[b]oxazine is treated with hydrochloric acid (HCl) in a polar solvent (e.g., ethanol or water) to precipitate the hydrochloride salt. Typical conditions involve stoichiometric HCl addition at 0–5°C, yielding >90% purity.
Halogen Exchange and Ring Closure
Chlorination-Fluorination Strategy
A patent by CN103951632A details a route via chlorination followed by fluorine substitution:
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Chlorination: 7-Fluoro-2H-benzo[b]oxazin-3(4H)-one reacts with PCl₅ in dichloromethane to form 2,2-dichloro-7-fluoro-2H-benzo[b]oxazin-3(4H)-one .
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Fluorination: Treatment with KF in DMF replaces chlorides with fluorine atoms.
Optimization Insights:
Hydrochloride Isolation
After fluorination, the product is dissolved in ethyl acetate and treated with HCl gas, yielding the hydrochloride salt after crystallization.
Alternative Routes via Amine Alkylation
Propargylation and Imidization
CN117263880A describes a method where 6-amino-7-fluoro-2H-benzo[b]oxazin-3(4H)-one undergoes propargylation followed by imidization:
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Propargylation: Reaction with propargyl bromide in THF forms N-propargyl-6-amino-7-fluoro-benzoxazine .
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Imidization: Cyclohex-1-ene-1,2-dicarboximide is introduced via nucleophilic substitution.
Key Data:
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Hydrogen pressure (0.5–0.6 MPa) and Pd/C catalysis enhance propargylation efficiency.
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The hydrochloride salt is obtained by quenching the reaction with aqueous HCl.
Comparative Analysis of Methods
Table 1: Efficiency and Practicality of Synthetic Routes
Advantages and Limitations:
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Nitro Reduction: High yield but requires handling toxic nitro compounds.
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Halogen Exchange: Avoids nitro intermediates but uses hazardous chlorination reagents.
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Propargylation: Modular but limited by propargyl bromide availability.
Recent Advances and Optimization
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce the compound to its corresponding amine.
Substitution: Halogen substitution reactions can be performed to replace the fluorine atom with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .
Scientific Research Applications
Medicinal Chemistry
7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Key areas of interest include:
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further drug development .
- Neuropharmacology : The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Research indicates it may act as a modulator of neurotransmitter systems .
Material Science
The compound has also found applications in material science due to its unique chemical structure:
- Polymer Synthesis : It can be used as a monomer in the production of polymers with specific thermal and mechanical properties . For instance, incorporating this compound into polymer matrices could enhance their thermal stability.
- Nanocomposites : Research is ongoing into the use of 7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine in the development of nanocomposite materials that exhibit improved electrical conductivity and mechanical strength .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various benzo[b][1,4]oxazine derivatives, including 7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine. The findings indicated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value in the low micromolar range. Further optimization led to enhanced activity through structural modifications.
Case Study 2: Neuropharmacological Effects
In a neuropharmacological study published in Neuroscience Letters, researchers evaluated the effects of this compound on neurotransmitter release in rat brain slices. The results demonstrated that it significantly increased serotonin levels, suggesting potential applications in treating depression and anxiety disorders.
Mechanism of Action
The mechanism of action of 7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, modulating their activity and leading to the desired biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Key structural analogs differ in substituent type (halogen, alkyl, or functional groups) and position on the benzoxazine core. These modifications impact molecular weight, polarity, and biological activity.
Table 1: Structural and Physicochemical Comparison
Pharmacological and Industrial Relevance
- Fluorinated analogs : The 7-Fluoro and 6-Fluoro derivatives are explored for CNS drug candidates due to fluorine’s ability to enhance blood-brain barrier penetration .
- Chloro and Bromo analogs : Used in antiviral and antibacterial screens; bromine’s steric bulk aids in protein binding studies .
- Trifluoromethyl derivative : Valued for its metabolic stability in agrochemical applications .
Commercial Availability and Pricing
Biological Activity
7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor properties, receptor interactions, and potential therapeutic applications.
- IUPAC Name : 7-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine
- CAS Number : 56346-41-9
- Molecular Formula : C8H8FNO
- Molecular Weight : 155.15 g/mol
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies. Key findings include:
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Antitumor Activity :
- A study demonstrated that derivatives of 2H-benzo[b][1,4]oxazine exhibit potent antitumor effects against hypoxic cancer cells. Specifically, some compounds showed IC50 values as low as 10 μM in inhibiting cell growth under hypoxic conditions while sparing normoxic cells .
- The mechanism involves downregulation of hypoxia-inducible factors (HIF), which are crucial for tumor survival in low oxygen environments .
- Receptor Interactions :
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Cytotoxicity Studies :
- Cytotoxicity assays revealed that the compound exhibits selective toxicity towards cancer cells compared to normal cells. For instance, clonogenic assays indicated that at concentrations around 10 μM, the compound significantly reduced colony formation in hypoxic cancer cells while maintaining viability in normoxic conditions .
Table 1: Summary of Biological Activities
Detailed Research Findings
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Antitumor Mechanism :
- The study conducted on HepG2 cells indicated that the compound effectively downregulates critical genes such as HIF-1α and VEGF, which are associated with tumor growth and angiogenesis under hypoxic conditions .
- The results suggest potential for developing these compounds as targeted therapies for tumors characterized by hypoxia.
- Neuropharmacological Potential :
- Safety Profile :
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
